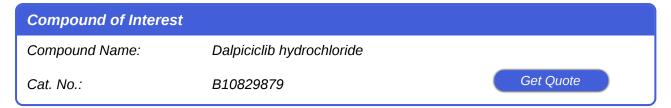


# Dalpiciclib Hydrochloride: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dalpiciclib hydrochloride** (also known as SHR-6390) is an orally active, highly selective, and potent small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed in China, it has demonstrated significant antitumor activity in various preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][4][5] This technical guide provides an in-depth overview of **Dalpiciclib hydrochloride**'s chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

# **Chemical Structure and Properties**

**Dalpiciclib hydrochloride** is a pyrido[2,3-d]pyrimidin-7-one derivative.[6] Its chemical identity and key properties are summarized below.



Property Value		Reference(s)	
IUPAC Name	6-acetyl-8-cyclopentyl-5- methyl-2-[(5-piperidin-4-yl-2- pyridinyl)amino]pyrido[2,3- d]pyrimidin-7-one hydrochloride	[7][8]	
Synonyms	SHR-6390 hydrochloride	[1][8]	
Molecular Formula	C25H31CIN6O2	[9][10]	
Molecular Weight	483.01 g/mol	[9][10]	
CAS Number	1637781-04-4 (for Dalpiciclib)	[7][8]	
Appearance	Powder	[9]	
Solubility	Poor solubility. Soluble in DMSO at 5 mg/mL with ultrasonic warming and heating to 60°C.	[10][11]	
SMILES	Cc1c2cnc(Nc3ccc(cn3)C4CCN CC4)nc2n(C5CCCC5)c(=O)c1 C(=O)C	[6]	
InChI Key	SGJLSPUSUBJWHO- UHFFFAOYSA-N	[6][7]	

## Mechanism of Action: Selective CDK4/6 Inhibition

Dalpiciclib exerts its antineoplastic effects by selectively targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[12][13]

#### Signaling Pathway:

In many cancer types, including HR+ breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][13]

• Growth factor signaling increases the expression of D-type cyclins (Cyclin D1, D2, D3).[3]

### Foundational & Exploratory

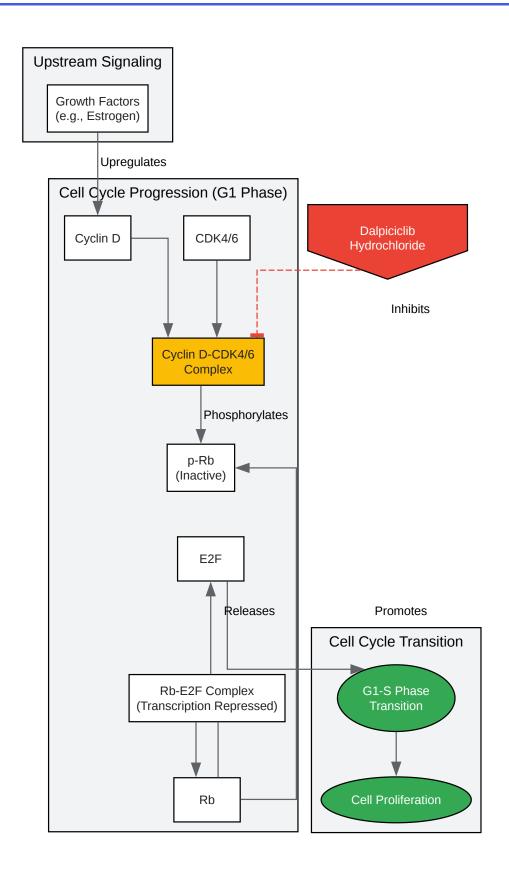




- Cyclin D binds to and activates CDK4 and CDK6.[3]
- The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3][12]
- Phosphorylation of Rb causes it to release the E2F transcription factor.[3][13]
- Free E2F then activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to DNA replication and division.[3][12]

Dalpiciclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of Rb.[4][13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[11][13] The sequestration of E2F prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation. [3][12] Dalpiciclib has shown high selectivity and comparable potency against both CDK4 and CDK6.[11]





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**Caption:** Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.



## **Pharmacodynamics and Preclinical Efficacy**

Dalpiciclib has demonstrated potent and selective inhibitory activity against CDK4 and CDK6, leading to significant anti-proliferative effects in retinoblastoma-positive cancer cell lines.

Parameter	Value (IC50)	Target	Reference(s)
Potency	12.4 nM	CDK4	[1][2][14]
Potency	9.9 nM	CDK6	[1][2][14]

In vitro, Dalpiciclib inhibits cell proliferation in a dose-dependent manner and induces G1 cell cycle arrest.[1][2][15] In vivo, oral administration of **Dalpiciclib hydrochloride** has shown dose-dependent antitumor activity in human xenograft models of breast cancer and esophageal squamous cell carcinoma (ESCC).[1][10]

## **Pharmacokinetics**

A mass balance study in healthy male subjects following a single oral dose of 150 mg [14C]-labeled Dalpiciclib provided key pharmacokinetic data.[16]

Parameter	Mean Value	Reference(s)
Time to Peak Plasma Concentration (T <sub>max</sub> )	3.00 hours	[16]
Plasma Half-Life (t1/2) of Parent Drug	43.5 hours	[16]
Peak Plasma Concentration (C <sub>max</sub> )	42.9 ng/mL	[16]
Area Under the Curve (AUC)	1150 ng/mL*h (AUClast)	[16]
Route of Elimination	Primarily fecal	[16]
Excretion (at 312 hours)	~71.9% in feces, ~22.7% in urine	[16]
Blood-to-Plasma Ratio (AUC)	1.81	[16]



Metabolism: Thirteen metabolites have been identified, with the parent drug, SHR6390, being the main component found in plasma, urine, and stool.[16] Fecal clearance is the primary route of excretion for Dalpiciclib and its metabolites.[16]

# **Clinical Studies and Efficacy**

Dalpiciclib has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and promising efficacy, particularly when combined with endocrine therapy.[17][18]



Trial	Phase	Combinatio n Therapy	Patient Population	Key Efficacy Outcome (150 mg dose)	Reference(s )
First-in- Human	I	Monotherapy	Advanced Breast Cancer (HR+/HER2-)	Disease Control Rate (DCR): 80.0%; Median Progression- Free Survival (mPFS): 8.4 months	[17][19]
(NCT039274 56)	lb	Letrozole/Ana strozole	Advanced Breast Cancer (untreated)	Objective Response Rate (ORR): 67.6%; mPFS: 24.1 months	[18][20]
(NCT039274 56)	lb	Fulvestrant	Advanced Breast Cancer (progressed after ET)	ORR: 53.3%; mPFS: 16.7 months	[18][20]
DAWNA-1	III	Fulvestrant	HR+/HER2- Advanced Breast Cancer (progressed after ET)	mPFS: 15.7 months (vs. 7.2 months with placebo)	[5]

The most common grade 3 or 4 adverse events reported are neutropenia and leukopenia.[18] [19] Based on these studies, the recommended Phase 2 and 3 dose is 150 mg administered



orally once daily for three weeks, followed by one week off.[17][18]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the evaluation of Dalpiciclib.

## **In Vitro Cell Proliferation Assay**

Objective: To determine the dose-dependent effect of **Dalpiciclib hydrochloride** on the proliferation of cancer cell lines.

#### Methodology:

- Cell Culture: Esophageal squamous cell carcinoma (Eca 109, Eca 9706) or other retinoblastoma-positive tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of Dalpiciclib hydrochloride
   (e.g., 0-4 μM or 0-10 μM) or a vehicle control (e.g., DMSO).[1][2][10]
- Incubation: Plates are incubated for a specified period (e.g., 72 hours or 6 days).[1][2]
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
- Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control, and dose-response curves are generated to calculate the IC<sub>50</sub> value.

### In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of **Dalpiciclib hydrochloride** in a living organism.

#### Methodology:

• Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

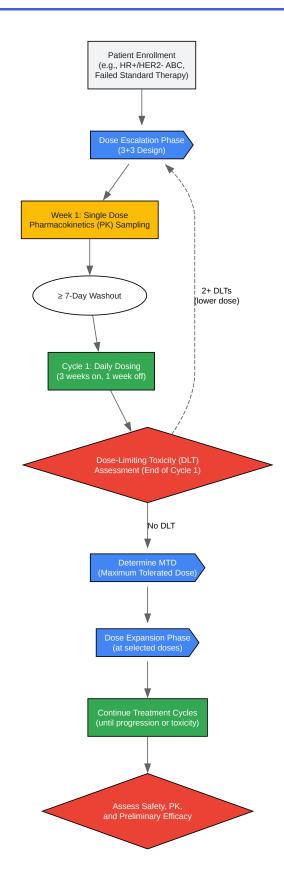


- Tumor Implantation: Human cancer cells (e.g., breast cancer or ESCC cell lines) are subcutaneously injected into the flank of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into treatment and control groups.
   Dalpiciclib hydrochloride is administered orally via gavage at specified doses (e.g., 37.5, 75, 150 mg/kg) and schedules (e.g., once daily for 30 days or once weekly for 3 weeks).[1]
   [10] The control group receives a vehicle solution.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
   Tumor volume is calculated using the formula: (Length × Width²)/2.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.
- Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

## **Phase I Clinical Trial Design**

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and pharmacokinetic profile of Dalpiciclib in patients.





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**Caption:** Workflow of a Phase I dose-escalation and expansion study for Dalpiciclib.



#### Methodology:

- Patient Population: Patients with advanced, therapy-resistant cancers (e.g., HR+/HER2advanced breast cancer) are enrolled.[19]
- Study Design: An open-label, 3+3 dose-escalation design is typically used.[17][19]
- Dosing Schedule: Patients receive a single oral dose of Dalpiciclib in the first week for initial pharmacokinetic analysis. After a washout period of at least seven days, they begin a 28-day cycle consisting of once-daily oral administration for three weeks, followed by a one-week rest period.[17][19]
- Dose Levels: The study starts at a low dose (e.g., 25 mg) and escalates in subsequent cohorts (e.g., 50, 75, 100, 125, 150, 175 mg) until the MTD is identified.[17]
- Endpoints: The primary endpoints are safety, tolerability, MTD, and pharmacokinetics. Secondary endpoints include preliminary antitumor activity, such as objective response rate and disease control rate.[17][19]
- Dose Expansion: Once the MTD or recommended Phase 2 dose is determined, expansion cohorts are enrolled at that dose level to gather more robust safety and efficacy data.[17]

## Conclusion

**Dalpiciclib hydrochloride** is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic profile and significant clinical activity in patients with HR+/HER2- advanced breast cancer. Its manageable safety profile and efficacy in combination with endocrine therapies establish it as a valuable therapeutic agent in oncology. Further research and ongoing clinical trials will continue to delineate its full potential across various cancer subtypes and treatment settings.

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